Product packaging for 4-(Bromomethyl)benzo[b]thiophene(Cat. No.:CAS No. 10133-19-4)

4-(Bromomethyl)benzo[b]thiophene

Cat. No.: B3176627
CAS No.: 10133-19-4
M. Wt: 227.12 g/mol
InChI Key: BWSYNCRSNIKJGK-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Derivatives in Organic Synthesis

Benzo[b]thiophene, an aromatic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiophene (B33073) ring. nist.govwikipedia.org This structural motif is a cornerstone in organic synthesis due to the diverse biological activities exhibited by its derivatives. The presence of the sulfur atom and the planar structure of the benzo[b]thiophene core contribute to its ability to interact with various enzymes and receptors, making it a "privileged structure" in drug discovery. researchgate.netnih.gov Consequently, benzo[b]thiophene derivatives have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents, among others. researchgate.netnih.govrsc.orgmdpi.com The versatility of the benzo[b]thiophene scaffold allows for the synthesis of a wide array of functionalized molecules with tailored properties. tandfonline.comorganic-chemistry.org

Role of Halogenated Methyl Heterocycles as Versatile Synthetic Precursors

Halogenated methyl heterocycles are a class of organic compounds characterized by a heterocyclic ring system bearing a methyl group substituted with one or more halogen atoms. The presence of the halogen atom, typically bromine or chlorine, renders the methyl group highly reactive towards nucleophilic substitution and other transformations. This reactivity makes them exceptionally useful as synthetic precursors. For instance, the carbon-halogen bond can be readily cleaved to form a new bond with a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the heterocyclic core. This versatility is crucial for the construction of complex molecules with specific biological or material properties.

Overview of Research Directions for 4-(Bromomethyl)benzo[b]thiophene

Current research involving this compound is primarily focused on leveraging its reactive nature to synthesize novel compounds with potential applications in medicinal chemistry and materials science. Scientists are exploring its use as a key intermediate in the synthesis of new pharmaceutical agents, targeting a range of diseases. Additionally, its ability to be incorporated into larger, conjugated systems makes it a candidate for the development of new organic materials with interesting electronic and photophysical properties. The exploration of its reactivity in various coupling reactions and the synthesis of its derivatives are active areas of investigation.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and synthesis. The following table summarizes the key properties of this compound.

PropertyValue
Chemical Formula C₉H₇BrS
Molecular Weight 227.12 g/mol
CAS Number 10133-19-4

Note: Specific data on melting point, boiling point, and solubility for this compound are not consistently available across public sources. The storage temperature is recommended to be under inert gas (nitrogen or Argon) at 2-8°C. chemicalbook.com

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves the bromination of 4-methylbenzo[b]thiophene (B81002). A common method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a suitable solvent like carbon tetrachloride. This reaction proceeds via a free radical mechanism, where the initiator generates a bromine radical that selectively abstracts a hydrogen atom from the methyl group, followed by reaction with NBS to yield the desired product.

Another synthetic approach involves the direct functionalization of benzo[b]thiophene. For instance, 4-hydroxybenzo[b]thiophene can be converted to 3-bromomethyl-4-methylsulphonyloxybenzo[b]thiophen, which serves as a key intermediate for further synthesis. rsc.org

Purification of this compound is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to obtain a product of high purity.

Chemical Reactivity and Derivative Formation

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl group. The bromine atom acts as a good leaving group, facilitating the attack of various nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a wide range of nucleophiles. For example, it can react with amines to form the corresponding aminomethyl derivatives, with thiols to yield thioethers, and with cyanides to produce nitriles. These reactions are fundamental to the elaboration of the benzo[b]thiophene scaffold and the introduction of diverse functionalities.

Utility in the Synthesis of Bioactive Molecules

The reactivity of this compound makes it a valuable building block in the synthesis of medicinally relevant compounds. By reacting it with various nucleophilic partners, chemists can construct molecules with potential therapeutic activities. For instance, the introduction of specific side chains via nucleophilic substitution can lead to compounds that interact with biological targets implicated in various diseases.

Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound have led to its exploration in both medicinal chemistry and materials science.

Building Block for Pharmaceutical Agents

The benzo[b]thiophene core is present in several approved drugs, including the selective estrogen receptor modulator raloxifene (B1678788) and the antipsychotic drug sertaconazole. wikipedia.orgnih.gov The ability to functionalize the benzo[b]thiophene scaffold at the 4-position using this compound as a starting material provides a pathway to new drug candidates. Researchers are actively synthesizing and evaluating new derivatives for their potential as anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov

Precursor for Functional Organic Materials

The planar and aromatic nature of the benzo[b]thiophene system, combined with the ability to introduce various functional groups via the bromomethyl handle, makes this compound an attractive precursor for the synthesis of functional organic materials. These materials can exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of oligomers and polymers containing the benzo[b]thiophene unit has been shown to yield materials with good charge transport properties. elsevierpure.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrS B3176627 4-(Bromomethyl)benzo[b]thiophene CAS No. 10133-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSYNCRSNIKJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromomethyl Benzo B Thiophene and Analogues

Strategies for Benzothiophene (B83047) Core Construction with Bromomethyl Functionality

The direct synthesis of the benzo[b]thiophene ring system bearing a bromomethyl group can be a highly efficient approach, circumventing the need for post-synthetic modification and potential issues with regioselectivity. These strategies often involve the careful selection of precursors that already contain the necessary functional groups for both cyclization and subsequent reactions.

Cyclization Reactions Incorporating Bromomethyl Precursors (e.g., from Aryl Bromomethyl Ketones)

One direct method for constructing the benzo[b]thiophene core with a handle for bromomethylation involves the cyclization of appropriately substituted aromatic precursors. A notable example is a synthetic route to 4-bromobenzo[b]thiophene (B1340190), an important intermediate for various pharmaceutical compounds. This method starts with 2-bromo-6-fluorobenzaldehyde (B104081), which reacts with a halogenated methyl mercaptan, such as bromomethyl mercaptan or chloromethyl mercaptan, in the presence of a base. This initial step forms a 2-(halomethylthio)-6-bromobenzaldehyde intermediate. Subsequent intramolecular Wittig reaction of this intermediate leads to the formation of the benzo[b]thiophene ring.

While this specific patented method yields 4-bromobenzo[b]thiophene, the principle of incorporating a precursor that facilitates the eventual formation of a bromomethyl group is a key strategy. For instance, the use of an aryl bromomethyl ketone as a starting material in a cyclization reaction represents a plausible, though less directly documented, approach to introduce the desired functionality from the outset.

A summary of a patented synthesis of 4-bromobenzo[b]thiophene is presented below:

StepReactantsReagents & ConditionsProductYield
12-bromo-6-fluorobenzaldehyde, Bromomethyl mercaptanSodium hydroxide, DMF, 10-15°C2-(Bromomethylthio)-6-bromobenzaldehyde86%
22-(Bromomethylthio)-6-bromobenzaldehydeTriphenylphosphine (B44618), Toluene, 60-140°CQuaternary phosphonium salt-
3Quaternary phosphonium saltSodium hydride, THF4-Bromobenzo[b]thiophene-

Post-Synthetic Bromomethylation of Benzo[b]thiophene Derivatives

The introduction of a bromomethyl group onto a pre-formed benzo[b]thiophene ring is a common and versatile strategy. This approach relies on the selective functionalization of a methyl group attached to the heterocyclic core.

Radical Bromination Techniques (e.g., N-Bromosuccinimide mediated)

The most prevalent method for the conversion of a methyl group to a bromomethyl group on an aromatic system is through radical bromination, typically employing N-Bromosuccinimide (NBS) as the bromine source. This reaction, often referred to as the Wohl-Ziegler reaction, is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction proceeds via a free radical chain mechanism. The stability of the benzylic radical intermediate makes this position particularly susceptible to bromination.

The general mechanism for the radical bromination of a methylarene is as follows:

Initiation: Homolytic cleavage of the radical initiator or photochemical activation generates a small amount of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group to form a stable benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of NBS to form the bromomethylated product and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, continuing the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

This method is widely applicable for the benzylic bromination of various aromatic and heteroaromatic compounds.

Lewis Acid Catalysis in Bromomethylation Reactions

While radical bromination is the standard, Lewis acid catalysis offers an alternative pathway for benzylic bromination under milder conditions. Research has shown that the bromination of aromatic side chains can be efficiently achieved using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in the presence of a Lewis acid catalyst. Zirconium(IV) chloride has been identified as a particularly effective catalyst for this transformation.

Interestingly, the mechanism of this Lewis acid-catalyzed benzylic bromination is proposed to proceed through a radical-generation pathway, rather than an electrophilic substitution. The Lewis acid is thought to assist in the generation of the benzyl (B1604629) radical from DBDMH. This is supported by the observation that the reaction does not proceed in the dark, indicating a light-dependent radical process. In contrast, Brønsted acids tend to promote aromatic ring bromination.

CatalystBrominating AgentSubstrate ExampleProductYieldReference
Zirconium(IV) chlorideDBDMHEthylbenzene(1-Bromoethyl)benzene98%

This catalytic system provides a valuable alternative to traditional radical bromination, potentially offering different selectivities and milder reaction conditions.

Regioselectivity Control in Bromomethylation

Achieving regioselectivity in the functionalization of the benzo[b]thiophene ring is a significant synthetic challenge. Electrophilic substitution typically occurs at the C2 or C3 position of the thiophene (B33073) ring. Therefore, direct bromomethylation of the benzo[b]thiophene core itself is not a viable route to the 4-substituted isomer.

To achieve C4-functionalization, one strategy involves the use of a directing group or the specific activation of the C4 position. A metal-free method for the C4-arylation of benzothiophenes has been developed by activating the substrate as its corresponding S-oxide. This approach allows for formal C-H/C-H type coupling with phenols to give C4-arylated products. The regioselectivity is influenced by the electronic nature of the substituent at the C3 position.

While this method focuses on arylation, the underlying principle of activating the benzothiophene ring to direct substitution to the C4 position is highly relevant. A similar strategy could potentially be developed for C4-bromomethylation. By starting with 4-methylbenzo[b]thiophene (B81002), the subsequent benzylic bromination would inherently occur at the desired position, thus ensuring the correct regiochemistry of the final product. The synthesis of the 4-methylbenzo[b]thiophene precursor would be the key step in controlling the final position of the bromomethyl group.

Novel and Sustainable Synthetic Approaches for Benzo[b]thiophenes

Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and versatile methods for the preparation of benzo[b]thiophene derivatives. These modern approaches often offer advantages over classical methods in terms of reaction conditions, substrate scope, and environmental impact.

Photochemical and Electrochemical Synthesis Modalities

Photochemical and electrochemical methods represent green and powerful tools for the construction of benzo[b]thiophenes, often proceeding under mild conditions without the need for harsh reagents.

Photochemical Synthesis: Visible-light-promoted cyclization of disulfides with alkynes has emerged as a practical route to substituted benzo[b]thiophenes. This metal-free approach utilizes the energy of light to initiate a radical cascade process, leading to the formation of the thiophene ring fused to a benzene (B151609) ring. For instance, the reaction between diaryl disulfides and various alkynes can be efficiently carried out at room temperature under irradiation with blue LEDs.

A notable example of a photochemical approach involves the iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. This method has been shown to be more efficient for preparing certain fused benzo[b]thiophene derivatives compared to traditional oxidative coupling or palladium-catalyzed intramolecular arylation.

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative by using electrical current to drive redox reactions, thereby avoiding the use of stoichiometric chemical oxidants or reductants. The synthesis of benzo[b]thiophene-1,1-dioxides has been achieved electrochemically through the reaction of sulfonhydrazides with internal alkynes. stackexchange.comresearchgate.net This method proceeds via a strained quaternary spirocyclization intermediate. stackexchange.comresearchgate.net

Another electrochemical approach involves the synthesis of aryl-substituted benzothiophenes using benzenediazonium salts as aryl radical precursors. This paired electrolysis method allows for the construction of the C2-aryl bond and the benzo[b]thiophene ring system in a single process.

MethodReactantsConditionsProductsKey Features
Photochemical Cyclization Diaryl disulfides, AlkynesVisible light (e.g., blue LEDs), room temperatureSubstituted benzo[b]thiophenesMetal-free, mild conditions, sustainable.
Iodine-Promoted Photocyclization 4,5-Diaryl-substituted thiophenesIodine, lightFused benzo[b]thiophenesEfficient for specific fused systems.
Electrochemical Synthesis Sulfonhydrazides, Internal alkynesConstant current electrolysis, undivided cellBenzo[b]thiophene-1,1-dioxidesAvoids chemical oxidants, sustainable. stackexchange.comresearchgate.net
Paired Electrolysis Benzenediazonium salts, AlkynesGraphite felt anode, Ni plate cathode2-ArylbenzothiophenesForms C-C and C-S bonds in one pot.

Transition Metal-Catalyzed Routes (e.g., Rhodium, Palladium, Copper)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful and selective methods for the construction of complex molecules like benzo[b]thiophenes.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been employed in the synthesis of benzo[b]thiophene-3-carboxamides via the cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates. This tandem reaction proceeds under mild conditions and offers a direct route to functionalized benzo[b]thiophenes.

Palladium-Catalyzed Synthesis: Palladium catalysis is widely used for C-H functionalization and cross-coupling reactions to form benzo[b]thiophenes. One approach involves the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. This diversity-oriented synthesis allows for the preparation of a wide range of multisubstituted benzo[b]thiophenes.

Copper-Catalyzed Synthesis: Copper-catalyzed reactions provide a cost-effective and efficient means to synthesize benzo[b]thiophenes. A notable example is the copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a sulfur source. This method involves a sequential Ullmann-type C-S bond coupling and a Wittig reaction.

CatalystStarting MaterialsReaction TypeKey Features
Rhodium (ortho-Alkynyl)phenyl sulfides, IsocyanatesCyclization/AdditionMild conditions, direct synthesis of carboxamides.
Palladium Enethiolate saltsIntramolecular C-H Functionalization/ArylthiolationHigh diversity of substituents achievable.
Copper (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsUllmann C-S Coupling/Wittig ReactionCost-effective, good to excellent yields.

Metal-Free Cyclization and Functionalization Strategies

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to reduce costs and the environmental impact associated with metal catalysts.

Metal-Free Cyclization: A highly efficient synthesis of benzo[b]thiophenes from readily available o-halovinylbenzenes and potassium sulfide has been developed. organic-chemistry.org This reaction proceeds in the absence of a transition-metal catalyst and tolerates a wide range of functional groups. organic-chemistry.org The mechanism is proposed to involve a direct SNAr-type reaction, followed by cyclization and dehydrogenation. organic-chemistry.org

Another metal-free approach involves the twofold vicinal C-H functionalization of arenes. This one-pot annulation proceeds through an interrupted Pummerer reaction, a chim.itchim.it-sigmatropic rearrangement, and a cyclization sequence to afford various benzothiophene products.

Metal-Free Functionalization: The direct arylation of benzothiophenes at the C4 position has been achieved under metal-free conditions. This method involves the activation of benzothiophenes as their S-oxides, which then undergo a C-H/C-H type coupling with phenols.

StrategyStarting MaterialsKey TransformationAdvantages
Cyclization o-Halovinylbenzenes, Potassium sulfideSNAr/Cyclization/DehydrogenationTransition-metal-free, high yields. organic-chemistry.org
Twofold C-H Functionalization Arenes, Sulfoxide reagentPummerer/ chim.itchim.it-Sigmatropic Rearrangement/CyclizationOne-pot, atom-economical.
C4-Arylation Benzothiophene S-oxides, PhenolsC-H/C-H CouplingMetal-free, regioselective functionalization.

Synthesis of 4-(Bromomethyl)benzo[b]thiophene

While the above methods focus on the construction of the benzo[b]thiophene core, the synthesis of the specifically substituted this compound requires a targeted approach. A plausible and efficient synthetic route involves a two-step sequence starting from the corresponding 4-methylbenzo[b]thiophene.

Step 1: Synthesis of 4-Methylbenzo[b]thiophene

The synthesis of 4-methylbenzo[b]thiophene can be achieved through various established methods for constructing the benzo[b]thiophene ring system, starting from an appropriately substituted benzene derivative. For instance, a common strategy involves the reaction of a substituted thiophenol with an α-halo ketone or aldehyde, followed by cyclization.

Step 2: Benzylic Bromination of 4-Methylbenzo[b]thiophene

The conversion of the methyl group at the 4-position to a bromomethyl group can be readily accomplished via a free radical bromination reaction. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Chemical Reactivity and Derivatization Strategies of 4 Bromomethyl Benzo B Thiophene

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group on the 4-(bromomethyl)benzo[b]thiophene scaffold is a potent electrophile, readily participating in nucleophilic substitution reactions, primarily through an SN2 mechanism. This reactivity allows for the straightforward introduction of a wide variety of functional groups.

The benzylic position of this compound facilitates displacement of the bromide ion by a range of heteroatomic nucleophiles.

Amines (N-Nucleophiles): Primary and secondary amines, as well as ammonia, can react with this compound to yield the corresponding 4-(aminomethyl)benzo[b]thiophene (B1373393) derivatives. These reactions are typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. This alkylation is a fundamental method for incorporating the benzo[b]thiophene moiety into more complex nitrogen-containing structures. Copper-catalyzed methods have also been developed for the N-benzylation of heterocyclic compounds like azoles, which could be applicable. nih.govnih.gov

Thiols (S-Nucleophiles): Thiolates, generated from thiols by treatment with a base, are excellent nucleophiles for displacing the benzylic bromide. This reaction leads to the formation of thioethers, linking the benzo[b]thiophene scaffold to a sulfur atom. This strategy is valuable for building molecules with potential applications in materials science and medicinal chemistry. Nickel-catalyzed cross-coupling reactions of aryl triflates with alkyl thiols have been established, showcasing the formation of C-S bonds under various conditions. rsc.org

Oxygen Nucleophiles (O-Nucleophiles): Alcohols and phenols can act as nucleophiles, typically as their corresponding alkoxides or phenoxides, to form ethers. The reaction of this compound with an alcohol (ROH) or phenol (B47542) (ArOH) in the presence of a base yields products of the type 4-(alkoxymethyl)benzo[b]thiophene or 4-(aryloxymethyl)benzo[b]thiophene, respectively.

A summary of representative nucleophilic substitution reactions is presented below.

Nucleophile TypeReagent ExampleProduct Type
AmineR₂NH4-((Dialkylamino)methyl)benzo[b]thiophene
ThiolRSH / Base4-((Alkylthio)methyl)benzo[b]thiophene
AlcoholROH / Base4-(Alkoxymethyl)benzo[b]thiophene
PhenolArOH / Base4-(Phenoxymethyl)benzo[b]thiophene

Beyond heteroatom nucleophiles, the bromomethyl group is an effective electrophile for forming new carbon-carbon bonds. This is a critical transformation for extending the carbon framework of the molecule.

Modern synthetic methods have enabled efficient C(sp³)–C(sp) bond formation. For instance, palladium-catalyzed cross-coupling of benzyl (B1604629) bromides with lithium acetylides proceeds rapidly at room temperature. rsc.org This reaction tolerates a range of sensitive functional groups and provides a direct route to benzylic alkynes. rsc.org Similarly, copper-catalyzed couplings of benzyl bromides with terminal alkynes have been developed, offering another efficient pathway to these valuable intermediates. rsc.org These methods allow for the introduction of an alkyne "handle," which can be further functionalized, for example, through click chemistry. rsc.org

Coupling PartnerCatalyst SystemProduct
Lithium Acetylide (RC≡CLi)[Pd(μ-I)PtBu₃]₂4-(Alk-1-yn-3-yl)benzo[b]thiophene
Terminal Alkyne (RC≡CH)CuI / Ligand4-(Alk-1-yn-3-yl)benzo[b]thiophene

Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. While the aryl halides of the benzo[b]thiophene ring are common substrates for these reactions, the benzylic C(sp³)-Br bond of this compound can also participate directly in certain cross-coupling protocols.

The Suzuki-Miyaura reaction, traditionally used for C(sp²)-C(sp²) bond formation, has been extended to include C(sp³)-hybridized electrophiles like benzyl halides. nih.gov Palladium-catalyzed cross-coupling of this compound with organoboron reagents, such as potassium aryltrifluoroborates or arylboronic acids, can produce 4-arylmethyl-benzo[b]thiophenes. nih.govyoutube.comyoutube.com These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, often in conjunction with a phosphine (B1218219) ligand and a base. youtube.comnih.gov The use of stable potassium aryltrifluoroborates offers advantages in terms of stability and functional group tolerance. nih.gov Specialized precatalysts incorporating ligands like SPhos have been developed to facilitate the coupling of challenging or unstable boronic acids at mild temperatures. acs.org

Coupling PartnerCatalyst / LigandBaseProduct
Potassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃4-Benzylbenzo[b]thiophene
Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄4-(Arylmethyl)benzo[b]thiophene

Besides palladium, other transition metals, notably copper and nickel, are effective catalysts for cross-coupling reactions involving benzylic bromides.

Copper-Catalyzed Couplings: Copper catalysis provides a cost-effective alternative to palladium for certain transformations. A copper-catalyzed Suzuki-Miyaura type cross-coupling of benzyl bromides with arylboronic acids has been described, utilizing a bidentate nitrogen ligand to afford diarylalkane structures. researchgate.net Copper catalysts are also used for coupling benzyl bromides with N-H heterocycles and terminal alkynes. nih.govrsc.org

Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for C(sp²)–C(sp³) cross-coupling reactions. nih.gov Research has demonstrated the nickel-catalyzed Suzuki-type coupling of α-halo boronic esters with arylboronic acids to generate benzyl boronic esters. nih.gov Furthermore, nickel-catalyzed reductive cross-electrophile couplings can link benzyl bromides with aryl halides. researchgate.netrsc.orgnih.gov These methods expand the toolkit for creating diverse molecular architectures from this compound.

Metal CatalystCoupling PartnerReaction Type
CopperArylboronic AcidSuzuki-Miyaura Type
NickelArylboronic AcidSuzuki-Miyaura Type
NickelAryl HalideReductive Cross-Electrophile Coupling

Transformations of the Benzo[b]thiophene Core in the Presence of the Bromomethyl Moiety

While the bromomethyl group is a highly reactive handle, the benzo[b]thiophene ring system itself can be selectively functionalized. This allows for modifications to the core structure while preserving the latent reactivity of the bromomethyl group for subsequent synthetic steps.

One powerful strategy is direct C–H activation. For example, a protocol for the near-room-temperature C2-arylation of benzo[b]thiophenes has been developed using a combination of silver(I) for C-H activation and a palladium catalyst for the cross-coupling with iodoarenes. acs.org This method demonstrates excellent regioselectivity for the C2 position over the C3 position. acs.org

The benzo[b]thiophene core can also be modified through electrophilic substitution. The synthesis of multi-substituted benzo[b]thiophenes can be achieved by first performing an electrophilic cyclization with iodine to yield a 3-iodobenzo[b]thiophene (B1338381) intermediate. nih.gov This iodo-substituted core can then undergo various palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Heck couplings, to introduce further diversity, all while another position (like C4) holds the bromomethyl group. nih.gov Similarly, electrophilic cyclization using sodium halides with copper(II) sulfate (B86663) can yield 3-halobenzo[b]thiophenes. dntb.gov.ua These examples highlight the possibility of sequential functionalization of the core and its substituents.

Electrophilic Aromatic Substitution Patterns on the Benzo[b]thiophene System

The benzo[b]thiophene ring system is an aromatic structure that undergoes electrophilic substitution. The thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring. In an unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the C3 position, followed by the C2 position, due to the ability of the sulfur atom to stabilize the cationic intermediate.

However, the presence of a substituent on the benzo[b]thiophene nucleus significantly influences the regioselectivity of subsequent electrophilic substitution reactions. The position of the incoming electrophile is directed by the electronic properties of the existing group. Substituents can be broadly classified as activating or deactivating, and they direct substitution to specific positions. unizin.orgfiveable.me Activating groups increase the electron density of the ring, making it more reactive than benzene, and are typically ortho-, para-directors. Deactivating groups withdraw electron density, reducing reactivity, and are generally meta-directors, with the notable exception of halogens, which are deactivating but ortho-, para-directing. unizin.orglibretexts.orglibretexts.org

In the case of this compound, the bromomethyl group (-CH₂Br) attached to the benzene ring at the 4-position primarily influences the substitution pattern. Alkyl groups are generally considered activating and ortho-, para-directing due to hyperconjugation. unizin.orglibretexts.org However, the presence of the electronegative bromine atom introduces a strong electron-withdrawing inductive effect, which deactivates the ring system. This deactivation makes electrophilic substitution more difficult compared to unsubstituted benzo[b]thiophene.

While no specific studies detailing the electrophilic substitution on this compound were found, the directing effects can be inferred from related systems. For benzo[b]thiophenes with substituents at the 4-position, such as a hydroxyl or methoxy (B1213986) group, electrophilic attack is directed to the benzene ring, specifically at the 5- and 7-positions. For instance, formylation and bromination of 4-hydroxybenzo[b]thiophene yield the 5-substituted product, while nitration gives a mixture of 5- and 7-nitro compounds. rsc.org Fries rearrangement of 4-acetoxybenzo[b]thiophene predominantly yields the 7-acetyl derivative. rsc.org

Substituent at C4Electrophilic Reagent/ReactionPosition of SubstitutionReference
-OHFormylation (Gattermann)5 rsc.org
-OHBromination (N-Bromosuccinimide)5 rsc.org
-OHNitration (in Acetic Acid)5- (major), 7- rsc.org
-OAcFries Rearrangement (AlCl₃)7- (major), 2- (minor) rsc.org
-CH₂BrGeneral Electrophilic Attack (Predicted)7, 5Inferred from general principles unizin.orglibretexts.orgrsc.org

Oxidative and Reductive Transformations of the Thiophinic Sulfur

The sulfur atom in the benzo[b]thiophene ring can be readily oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). These transformations significantly alter the electronic properties of the heterocyclic system. The oxidation of the electron-donating thiophenic sulfur to an electron-accepting sulfonyl group modifies the molecule's character, which has applications in materials science and medicinal chemistry. mdpi.com

Oxidation: The oxidation of benzo[b]thiophenes is a common transformation. A variety of oxidizing agents can be employed to achieve the desired oxidation state. The use of one equivalent of an oxidant typically yields the sulfoxide, while an excess of the oxidant leads to the formation of the sulfone. A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com For example, the sequential oxidation of 2,7-dibromo-BTBT with m-CPBA first yields the dioxide and can be driven to the tetraoxide with an excess of the reagent at elevated temperatures. mdpi.com Other methods include using hydrogen peroxide in combination with phosphorus pentoxide (H₂O₂/P₂O₅), which is effective even for benzo[b]thiophenes bearing electron-withdrawing groups. nih.gov

Reductive Transformations: The oxidized sulfone derivatives of benzo[b]thiophene can be reduced back to the corresponding sulfide. This transformation is less commonly reported but can be achieved using powerful reducing agents. For instance, lithium aluminum hydride (LAH) has been used for the reduction of strained sulfones. The reduction of a chiral derivative of benzothiophene (B83047) sulfone has been described using this reagent. Benzo[b]thiophenesulphonamide 1,1-dioxide derivatives are noted to have their inhibitory activity against the tNOX enzyme influenced by the redox state, highlighting the importance of the sulfur's oxidation level. mdpi.com

The table below summarizes common oxidative transformations of the benzo[b]thiophene core. While specific examples for the 4-(bromomethyl) derivative are not detailed in the literature, these general methods are applicable to the parent system and its substituted analogs.

Starting Material ClassReagent(s)Product ClassTransformation TypeReference
Benzo[b]thiophenem-Chloroperoxybenzoic acid (m-CPBA)Benzo[b]thiophene-1,1-dioxideOxidation mdpi.com
Benzo[b]thiopheneH₂O₂ / P₂O₅Benzo[b]thiophene-1,1-dioxideOxidation nih.gov
Benzo[b]thiophenePolyoxometalate / H₂O₂SulfoneOxidation researchgate.net
Benzothiophene SulfoneLithium Aluminum Hydride (LAH)BenzothiopheneReductionGeneral principle

Spectroscopic and Structural Characterization Techniques for 4 Bromomethyl Benzo B Thiophene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 4-(Bromomethyl)benzo[b]thiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The spectrum is typically characterized by two main regions: the aromatic region and the aliphatic region. The protons on the benzo[b]thiophene ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these five aromatic protons would be complex, reflecting their positions on the bicyclic system.

A key diagnostic signal in the ¹H NMR spectrum is a singlet observed for the methylene (B1212753) protons (-CH₂Br). This signal is shifted downfield compared to a typical alkyl proton due to the electron-withdrawing effect of the adjacent bromine atom. Its predicted chemical shift is approximately δ 4.9-5.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, nine distinct carbon signals are expected. The carbons of the benzo[b]thiophene core typically appear in the δ 120-140 ppm range. The carbon of the bromomethyl group (-CH₂Br) is expected to appear significantly upfield from the aromatic carbons, with a predicted chemical shift around δ 30-35 ppm. Data from the closely related compound, 4-(chloromethyl)benzo[b]thiophene, supports these predicted ranges. bldpharm.comguidechem.com For comparison, the parent benzo[b]thiophene shows aromatic proton signals between δ 7.3 and 7.9 ppm. chemicalbook.com

Predicted NMR Data for this compound Data is predicted based on analogous structures and general NMR principles.

Nucleus Signal Type Predicted Chemical Shift (δ, ppm) Notes
¹HAromatic Protons7.0 - 8.05 protons, complex multiplet patterns
¹HMethylene (-CH₂Br)~4.95Singlet, 2 protons
¹³CAromatic Carbons120 - 1408 distinct signals
¹³CMethylene (-CH₂Br)~321 signal

To definitively assign the complex signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) correlation techniques are employed.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. It would establish the connectivity between adjacent protons on the benzene (B151609) and thiophene (B33073) rings, helping to trace the proton sequence around the bicyclic system. Cross-peaks in the COSY spectrum connect signals from protons that are spin-coupled, typically those on adjacent carbon atoms.

HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): Heteronuclear correlation experiments link protons to carbons.

An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would unequivocally link the methylene proton singlet to its corresponding carbon signal and each aromatic proton to its parent carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound. Unlike standard mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places).

For this compound (C₉H₇BrS), HRMS provides an experimental mass that can be compared to the calculated theoretical exact mass. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units (M and M+2). Measuring the exact mass of these isotopic peaks provides unambiguous confirmation of the molecular formula.

Calculated Exact Masses for this compound Isotopologues

Molecular Formula Isotope Calculated Exact Mass (m/z) [M+H]⁺
C₉H₈⁷⁹BrS⁺⁷⁹Br226.9581
C₉H₈⁸¹BrS⁺⁸¹Br228.9560

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

Aliphatic C-H Stretching: Medium bands corresponding to the methylene (-CH₂) group are expected just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: Several medium to sharp bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzo[b]thiophene aromatic system.

C-Br Stretching: A strong absorption band corresponding to the carbon-bromine bond is expected in the far-infrared region, typically between 600 and 500 cm⁻¹. The spectrum of the related compound benzyl (B1604629) bromide shows a C-Br stretch in this region. nist.gov

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group **Predicted Wavenumber (cm⁻¹) **
C-H StretchAromatic Ring3100 - 3000
C-H StretchMethylene (-CH₂)2960 - 2850
C=C StretchAromatic Ring1600 - 1450
C-Br StretchBromomethyl600 - 500

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a published crystal structure for this compound was not identified in a survey of available literature, the technique would provide invaluable information if suitable single crystals could be grown. The analysis would reveal the planarity of the benzo[b]thiophene ring system, the precise geometry of the bromomethyl substituent relative to the ring, and how the molecules pack together in the crystal lattice. Intermolecular interactions, such as π-π stacking or halogen bonding, which influence the physical properties of the material, would also be elucidated. The general methodology involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to solve and refine the molecular structure. mdpi.com

Computational and Theoretical Investigations of 4 Bromomethyl Benzo B Thiophene

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com DFT calculations are instrumental in understanding the intrinsic properties of 4-(Bromomethyl)benzo[b]thiophene, such as its electron distribution, orbital energies, and sites susceptible to chemical attack.

Detailed Research Findings:

DFT studies on benzo[b]thiophene derivatives typically involve optimizing the molecule's geometry to find its lowest energy state. researchgate.net From this optimized structure, various electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, studies on related benzothiophene (B83047) derivatives have shown that modifications to the substituent groups can significantly alter these energy values. nih.govnih.gov

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electrophilic and nucleophilic sites. In this compound, the electron-rich aromatic rings and the sulfur atom would be expected to be regions of negative potential (nucleophilic), while the bromomethyl group, particularly the carbon and hydrogen atoms, would exhibit positive potential, indicating susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

Table 6.1.1: Illustrative Electronic Properties of this compound from DFT Calculations This table presents expected values based on typical results for similar aromatic compounds and is for illustrative purposes.

Parameter Description Expected Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies 4.0 to 5.0 eV
Dipole Moment (µ) Measure of the molecule's overall polarity 1.5 to 2.5 D
Ionization Potential (I) Energy required to remove an electron (-EHOMO) 6.0 to 7.0 eV

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.0 to 2.0 eV |

These calculations provide a foundational understanding of the molecule's electronic character, which is essential for rationalizing its behavior in synthetic applications and its interactions in larger systems. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a semi-flexible molecule like this compound, MD simulations are valuable for exploring its conformational landscape, particularly the rotational freedom of the bromomethyl (-CH₂Br) group relative to the rigid benzo[b]thiophene ring.

Detailed Research Findings:

An MD simulation would model the molecule within a simulated environment (e.g., in a solvent box or in a gaseous phase) and calculate the trajectory of each atom based on a force field. The primary focus of a conformational analysis for this molecule would be the dihedral angle defined by the atoms C3-C4-C(methylene)-Br. By sampling the conformational space over time, the simulation can identify the most stable (lowest energy) conformations and the energy barriers between them.

It is expected that the bromomethyl group is not fixed in a single position but rotates, with certain conformations being more energetically favorable than others due to steric hindrance and electronic effects. The simulation would likely reveal a potential energy surface with distinct minima corresponding to staggered conformations and maxima corresponding to eclipsed conformations relative to the adjacent C-H bond on the benzene (B151609) ring. Studies on similar substituted aromatic systems often show that non-planar conformations are preferred in non-condensed phases. rsc.org In studies of more complex benzothiophene derivatives, MD simulations have been used to confirm the stability of protein-ligand complexes by analyzing RMSD and RMSF fluctuations. nih.gov

Table 6.2.1: Hypothetical Conformational States and Relative Energies This table illustrates potential results from a conformational analysis, showing the most stable rotamers.

Conformer Dihedral Angle (C3-C4-C-Br) Relative Energy (kcal/mol) Population (%) at 298 K
Anti-periplanar ~180° 0 (most stable) ~70%
Syn-clinal (Gauche) ~ ±60° 0.5 - 1.0 ~30%

| Syn-periplanar | 0° | > 3.0 (unstable) | < 1% |

The results of such simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding its reactivity and how it might interact with and adapt its shape to fit into a receptor site or a crystal lattice.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules arrange themselves in a solid-state crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov

Detailed Research Findings:

Hirshfeld surface analysis defines the space a molecule occupies in a crystal and maps various properties onto this surface. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions, while blue regions indicate longer contacts. nih.gov

For this compound, the crystal packing would be influenced by several types of interactions:

H···H Contacts: These are generally the most abundant interactions, arising from the hydrogen atoms on the aromatic ring and the methylene (B1212753) group. nih.govresearchgate.net

C···H/H···C Contacts: These represent interactions between the carbon framework and hydrogen atoms, contributing significantly to the packing. nih.govresearchgate.net

Br···H/H···Br Contacts: Weak hydrogen bonds involving the bromine atom and hydrogen atoms on neighboring molecules are expected.

S···H/H···S Contacts: The sulfur heteroatom can also participate in weak hydrogen bonding. nih.govresearchgate.net

π–π Stacking: The aromatic benzo[b]thiophene rings of adjacent molecules may engage in stacking interactions, which are crucial in the crystal packing of many aromatic compounds. rsc.org

Table 6.3.1: Expected Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on published data for similar benzo[b]thiophene derivatives. nih.govresearchgate.net

Interaction Type Typical Contribution (%)
H···H 40 - 50%
C···H / H···C 20 - 25%
S···H / H···S 5 - 10%
Br···H / H···Br 5 - 10%

| C···C (π–π stacking) | 3 - 7% |

This analysis provides a detailed fingerprint of the crystal packing forces, explaining the observed crystal structure and properties like melting point and solubility.

Reaction Mechanism Modeling and Energy Profiling

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights into transition states and reaction kinetics that are often difficult to probe experimentally. For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon.

Detailed Research Findings:

Reaction mechanism modeling, typically using DFT, can be employed to map the potential energy surface of a reaction. This involves calculating the energy of the system along the reaction coordinate, from reactants to products. A common reaction for this molecule would be an SN2-type substitution, where a nucleophile attacks the carbon of the bromomethyl group, displacing the bromide ion. This type of mechanism has been proposed for reactions involving similar aryl bromomethyl ketones. nih.gov

The energy profile for such a reaction would feature:

Reactants: The initial energy of this compound and the incoming nucleophile.

Transition State (TS): A high-energy, unstable structure where the bond to the nucleophile is partially formed and the C-Br bond is partially broken. The energy difference between the reactants and the TS is the activation energy (Ea).

Products: The final energy of the substituted benzo[b]thiophene derivative and the bromide ion.

DFT calculations can optimize the geometry of the transition state and compute its vibrational frequencies to confirm it is a true first-order saddle point. By comparing the activation energies for different potential pathways (e.g., SN1 vs. SN2), the most likely mechanism can be determined. For example, DFT has been used to study the hydrodesulfurization of benzothiophene on catalysts, successfully identifying the dominant reaction pathway and the rate-controlling step by calculating the energy barriers. researchgate.net

Table 6.4.1: Illustrative Energy Profile for an SN2 Reaction with a Generic Nucleophile (Nu⁻) This table provides a hypothetical energy profile for a representative reaction. Energies are relative to the reactants.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nu⁻ 0
Transition State [Nu···CH₂(C₈H₅S)···Br]⁻ +15 to +25 (Activation Energy, Ea)

| Products | 4-(Nu-methyl)benzo[b]thiophene + Br⁻ | -10 to -20 (Reaction Energy, ΔErxn) |

Modeling these reaction profiles is essential for optimizing reaction conditions (e.g., choice of solvent, temperature) and for designing novel synthetic routes involving this compound as a building block.

Applications of 4 Bromomethyl Benzo B Thiophene As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Diverse Organic Compounds

4-(Bromomethyl)benzo[b]thiophene serves as a fundamental building block for the introduction of the benzo[b]thiophene moiety into a larger molecular framework. This is primarily due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile attachment of various functional groups and molecular scaffolds.

For instance, it can be used in the synthesis of more complex benzo[b]thiophene derivatives. wikipedia.org The bromo-substituent can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of substituted benzo[b]thiophenes. This versatility makes it an important intermediate in the preparation of compounds for medicinal chemistry and materials science. guidechem.comnih.gov

The synthesis of various benzo[b]thiophene derivatives often starts from precursors like 4-bromobenzo[b]thiophene (B1340190), which can be synthesized through methods like the reaction of 2-bromo-6-fluorobenzaldehyde (B104081) with a mercaptan followed by a Wittig reaction. google.compatsnap.com The resulting 4-bromobenzo[b]thiophene can then be further functionalized. For example, it is a key intermediate in the synthesis of Brexpiprazole, a drug used for treating schizophrenia. patsnap.com

Precursor for Advanced Heterocyclic Scaffolds

The benzo[b]thiophene unit is a key structural motif in numerous biologically active compounds and functional materials. This compound provides a convenient entry point for the construction of more elaborate heterocyclic systems that incorporate this scaffold.

The reactivity of the bromomethyl group allows for its use in cyclization reactions to form fused ring systems. By carefully choosing the reaction partners and conditions, chemists can construct novel polycyclic aromatic hydrocarbons containing the benzo[b]thiophene core. These advanced heterocyclic scaffolds are of significant interest in drug discovery and materials science due to their unique electronic and steric properties.

Several synthetic strategies have been developed for the synthesis of benzo[b]thiophenes, which can then be functionalized to create more complex structures. organic-chemistry.orgdntb.gov.ua For example, palladium-catalyzed C-H arylation and copper-catalyzed thiolation annulation reactions are effective methods for constructing the benzo[b]thiophene skeleton. organic-chemistry.org These foundational structures can then be elaborated into more complex heterocyclic systems.

Utility in the Development of Fine Chemicals

The development of fine chemicals often requires intermediates that allow for precise and efficient molecular construction. This compound fits this role by enabling the targeted introduction of the benzo[b]thiophene group. This is particularly valuable in the synthesis of specialty chemicals used in pharmaceuticals, agrochemicals, and dyes. ontosight.ai

The benzo[b]thiophene moiety can impart desirable properties to the final product, such as enhanced biological activity or specific photophysical characteristics. The use of this compound as a starting material allows for the streamlined synthesis of these high-value compounds. For example, derivatives of benzo[b]thiophene have been investigated for their potential as cholinesterase inhibitors, which are relevant in the study of Alzheimer's disease. nih.govmdpi.com

Potential in Materials Science Applications (e.g., Organic Semiconductors, Optoelectronic Materials)

The benzo[b]thiophene core is an electron-rich aromatic system, which makes its derivatives promising candidates for applications in materials science, particularly in the field of organic electronics. dntb.gov.ua The incorporation of the benzo[b]thiophene unit into larger conjugated systems can lead to materials with interesting photophysical and electronic properties. nih.gov

This compound serves as a key building block for the synthesis of these advanced materials. guidechem.com By using this intermediate, researchers can design and create novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for organic photovoltaics (OPVs). nih.gov The ability to tune the electronic properties of the final material by modifying the substituents on the benzo[b]thiophene ring makes this a particularly attractive synthetic strategy.

For example, benzo[1,2-b:4,5-b']bis[b]benzothiophene derivatives have been synthesized and shown to be solution-processable organic semiconductors for use in field-effect transistors. nih.gov Furthermore, benzo[1,2-b:4,5-b']dithiophene is a recognized building block for creating semiconducting polymers used in organic field-effect transistors and organic solar cells. nih.gov The synthesis of such materials often involves precursors that can be derived from or are analogous to this compound, highlighting its importance in the field. chemicalbook.comnih.gov

Q & A

Q. What are the optimized synthetic routes for 4-(Bromomethyl)benzo[b]thiophene, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of methyl-substituted benzo[b]thiophene precursors. Key methodologies include:

  • Pd-catalyzed cross-coupling reactions : Palladium-catalyzed coupling of 2-iodothiophenol with substituted acetylenes, yielding benzo[b]thiophene scaffolds. Adjusting ligands (e.g., PPh₃) and solvents (e.g., DMF) can improve yields up to 87% .
  • Regioselective bromination : NBS (N-bromosuccinimide) in CCl₄ under radical initiation ensures selective bromination at the methyl group. Reaction temperature (0–25°C) and stoichiometry (1:1.2 substrate/NBS ratio) are critical for minimizing di-substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Single-crystal analysis confirms the planar benzo[b]thiophene core and bromomethyl substituent orientation. Bond lengths (C–Br: ~1.93 Å) and angles are consistent with sp³ hybridization .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl protons appear as a singlet at δ 4.3–4.5 ppm; aromatic protons show splitting patterns dependent on substituent position .
    • MS (EI) : Molecular ion peak at m/z 230/232 (Br isotope pattern) .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps for reactivity analysis .

Q. What are the stability considerations for storing and handling this compound?

  • Storage : Store at 2–4°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis. Shelf life: 6–12 months .
  • Decomposition risks : Exposure to moisture generates HBr, leading to acidic byproducts. Monitor via pH strips in storage containers .

Advanced Research Questions

Q. How does the bromomethyl group influence regioselectivity in cross-coupling reactions?

The bromomethyl substituent acts as both an electron-withdrawing group (via σ* orbital) and a steric hindrance factor:

  • Suzuki-Miyaura coupling : Pd(OAc)₂/XPhos catalysts favor coupling at the 2-position of benzo[b]thiophene, with yields dropping by 15–20% due to steric clashes with the bromomethyl group .
  • Contradictions in substituent migration : Evidence from meta-substituted precursors shows no formal migration of substituents during cyclization, suggesting kinetic control dominates over thermodynamic pathways .

Q. What mechanistic insights explain unexpected byproducts in this compound synthesis?

  • Radical recombination : In bromination reactions, trace O₂ or peroxides can generate dibrominated byproducts. Adding radical inhibitors (e.g., BHT) reduces di-substitution by 30% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, leading to Wagner-Meerwein rearrangements. Switching to CH₂Cl₂ minimizes this side pathway .

Q. How can this compound be utilized in drug discovery pipelines?

  • Pharmaceutical intermediates : The bromomethyl group is a versatile handle for alkylation or nucleophilic substitution. Examples include:
    • Raloxifene analogs : Coupling with piperidinyl-ethoxy phenyl motifs via Eaton’s reagent yields selective estrogen receptor modulators (SERMs) .
    • Cannabinoid receptor ligands : Fluorescent benzo[b]thiophene derivatives (e.g., 2-(4-methoxyphenyl) analogs) show binding affinity (IC₅₀: 50–100 nM) .
  • Toxicity screening : Thiophene derivatives require in vitro CYP450 inhibition assays due to potential hepatotoxicity via bioactivation to reactive metabolites .

Key Research Gaps and Future Directions

  • Regioselectivity control : Develop chiral ligands to enforce asymmetric coupling at the bromomethyl site.
  • Green chemistry : Replace brominating agents (NBS) with electrochemical methods to reduce waste.
  • In vivo studies : Evaluate pharmacokinetics of benzo[b]thiophene-based drug candidates in murine models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.